4-(Diphenylmethyl)piperidine

Sigma-1 Receptor Neuropharmacology Piperidine Scaffold

4-(Diphenylmethyl)piperidine is a critical pharmacophoric building block: its 4-diphenylmethyl substitution imparts unique sigma-1/DAT selectivity not achievable with 3-position or piperazine analogs. Use as benchmark for DAT ligand SAR (IC50 244 nM) or sigma-1 modulator development (IC50 897 nM). Serves as Fexofenadine Impurity 46 reference standard for ANDA filing. Pre-formed diphenylmethyl group accelerates N-type calcium channel blocker synthesis. Ensure supply chain integrity—verify purity ≥98% and request batch-specific COA.

Molecular Formula C18H21N
Molecular Weight 251.4 g/mol
CAS No. 19841-73-7
Cat. No. B042399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diphenylmethyl)piperidine
CAS19841-73-7
SynonymsNSC 89763;  RWJ 43724;  4-Benzhydrylpiperidine
Molecular FormulaC18H21N
Molecular Weight251.4 g/mol
Structural Identifiers
SMILESC1CNCCC1C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H21N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17-19H,11-14H2
InChIKeyLUYLEMZRJQTGPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diphenylmethyl)piperidine (CAS 19841-73-7) for Neuropharmacology and Pharmaceutical Synthesis: Baseline Characterization


4-(Diphenylmethyl)piperidine (CAS 19841-73-7, synonyms: 4-benzhydrylpiperidine, 4-DPMP) is a piperidine derivative substituted with a diphenylmethyl group at the 4-position [1]. It is recognized as a key intermediate in the synthesis of antihistaminic agents, N-type calcium channel blockers, and sigma receptor ligands [2], and exhibits measurable affinity for dopamine transporter (DAT) and sigma receptors [3].

Why Generic Substitution Fails for 4-(Diphenylmethyl)piperidine (CAS 19841-73-7): The Consequences of Positional and Structural Isomerism


The 4-(diphenylmethyl) substitution pattern confers a distinct pharmacophoric signature that is not replicable by 3-position analogs or N-substituted derivatives. The presence of a basic secondary amine in the piperidine ring allows for diverse downstream functionalization (e.g., N-alkylation, acylation) which is essential for tuning lipophilicity and target engagement in final drug candidates [1]. The specific steric bulk and π-cation potential of the 4-diphenylmethyl group dictates a unique selectivity profile across sigma receptors and monoamine transporters—a profile that is highly sensitive to even minor structural perturbations [2]. Consequently, substituting 4-(diphenylmethyl)piperidine with a simpler 4-benzylpiperidine or a piperazine core results in markedly different binding affinities, making it a non-interchangeable building block in medicinal chemistry programs targeting the sigma-1/DAT axis.

Quantitative Differentiation of 4-(Diphenylmethyl)piperidine: Comparative Binding and Application Evidence for Sourcing Decisions


Sigma-1 Receptor Affinity of 4-(Diphenylmethyl)piperidine vs. Piperazine Core Analogs

4-(Diphenylmethyl)piperidine exhibits measurable affinity for the sigma-1 receptor (IC50 = 897 nM) as determined by competitive inhibition of [3H]pentazocine binding [1]. This affinity, while moderate, is a key starting point for structure-activity relationship (SAR) studies. Crucially, the piperidine core is not interchangeable with a piperazine core; closely related compounds differing only in this core moiety exhibit 'significantly different affinity at sigma-1 receptors' [2]. This underscores that the piperidine ring is a critical determinant for achieving the desired sigma-1 binding profile.

Sigma-1 Receptor Neuropharmacology Piperidine Scaffold

Dopamine Transporter (DAT) Affinity of 4-(Diphenylmethyl)piperidine

4-(Diphenylmethyl)piperidine demonstrates measurable binding affinity for the dopamine transporter (DAT) with an IC50 of 244 nM, as evaluated using [3H]WIN-35428 binding in rat caudate-putamen [1]. This provides a defined baseline for medicinal chemists aiming to develop novel DAT ligands. The compound's affinity is a result of the specific 4-diphenylmethyl substitution; literature indicates that replacing the benzhydrylic oxygen atom in related DAT-specific ligands significantly alters potency and selectivity [2].

Dopamine Transporter DAT CNS Drug Discovery

Role as a Key Impurity Standard for Desloratadine and Fexofenadine Quality Control

4-(Diphenylmethyl)piperidine is a critical reference standard for quality control in the manufacture of antihistamines. It is specifically identified as a key intermediate and potential impurity in the synthesis of desloratadine [1] and is supplied as a characterized impurity standard for fexofenadine (Fexofenadine Impurity 46) with detailed characterization data compliant with regulatory guidelines [2]. Its differentiation from other potential process impurities lies in its well-defined chromatographic behavior, for which a validated reverse-phase HPLC method exists using a Newcrom R1 column [3].

Pharmaceutical Impurity Quality Control HPLC Analysis

Precursor for N-Type Calcium Channel Blocker Synthesis

4-(Diphenylmethyl)piperidine is a documented synthetic precursor for diphenyl lactam derivatives, a class of compounds being investigated as N-type calcium channel blockers [1]. Its utility in this context is distinct from simpler piperidines due to the pre-installed diphenylmethyl motif, which directly contributes to the pharmacophore required for N-type calcium channel interaction. This eliminates a synthetic step that would be necessary if starting from an unsubstituted piperidine [2].

Calcium Channel Blocker Cardiovascular Neurological Disorders

Validated Application Scenarios for 4-(Diphenylmethyl)piperidine in R&D and Quality Control


Medicinal Chemistry: Sigma-1 Receptor Ligand Optimization

Use 4-(Diphenylmethyl)piperidine as a validated starting scaffold for synthesizing novel sigma-1 receptor modulators. The compound's defined IC50 of 897 nM at the sigma-1 receptor provides a baseline for SAR studies. Avoid piperazine core substitutions, which are known to significantly alter affinity [1]. This scenario is ideal for CNS drug discovery programs targeting neuropathic pain and neuroprotection.

Medicinal Chemistry: Dopamine Transporter (DAT) Probe Development

Employ 4-(Diphenylmethyl)piperidine as a benchmark compound for developing new DAT ligands. Its measured IC50 of 244 nM against DAT serves as a reference point for assessing the potency of newly synthesized derivatives. Focus SAR efforts on N-substitution, as this is known to modulate DAT affinity and selectivity [1]. This application is suited for research into psychostimulant abuse and Parkinson's disease.

Pharmaceutical Quality Control: Impurity Profiling for Antihistamines

Procure 4-(Diphenylmethyl)piperidine as a certified reference standard (e.g., Fexofenadine Impurity 46) for use in HPLC method development and validation for desloratadine and fexofenadine drug substances. Utilize established chromatographic methods (e.g., Newcrom R1 column) for separation and quantification [2]. This ensures compliance with regulatory guidelines for impurity control in generic drug applications.

Organic Synthesis: Advanced Intermediate for N-Type Calcium Channel Blockers

Integrate 4-(Diphenylmethyl)piperidine into synthetic routes for diphenyl lactam derivatives, which are being explored as N-type calcium channel blockers for cardiovascular and neurological indications. The pre-formed diphenylmethyl moiety reduces the number of synthetic steps compared to starting from piperidine, offering a more efficient path to target compounds [3].

Technical Documentation Hub

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